molecular formula C12H15N3 B13481163 4-(1-Propyl-1h-pyrazol-4-yl)aniline

4-(1-Propyl-1h-pyrazol-4-yl)aniline

Cat. No.: B13481163
M. Wt: 201.27 g/mol
InChI Key: NOYZLLRNMOZURO-UHFFFAOYSA-N
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Description

4-(1-Propyl-1h-pyrazol-4-yl)aniline is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Propyl-1h-pyrazol-4-yl)aniline can be achieved through several methodsFor example, the reaction of 1-propylhydrazine with 4-nitrobenzaldehyde can yield the desired pyrazole intermediate, which is then reduced to form this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(1-Propyl-1h-pyrazol-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazoles, nitro derivatives, and amines, which can be further utilized in various applications .

Scientific Research Applications

4-(1-Propyl-1h-pyrazol-4-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Propyl-1h-pyrazol-4-yl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Pyrazol-4-yl)aniline
  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline
  • Hydrazine-coupled pyrazole derivatives

Uniqueness

4-(1-Propyl-1h-pyrazol-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the 1-position of the pyrazole ring differentiates it from other pyrazole derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

4-(1-propylpyrazol-4-yl)aniline

InChI

InChI=1S/C12H15N3/c1-2-7-15-9-11(8-14-15)10-3-5-12(13)6-4-10/h3-6,8-9H,2,7,13H2,1H3

InChI Key

NOYZLLRNMOZURO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)C2=CC=C(C=C2)N

Origin of Product

United States

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